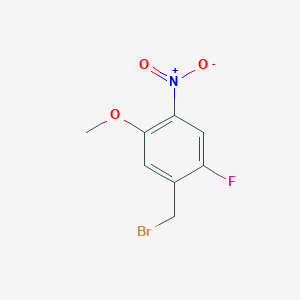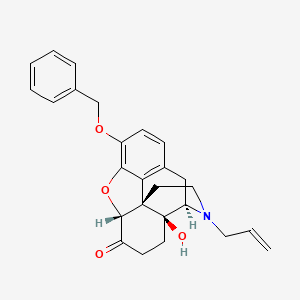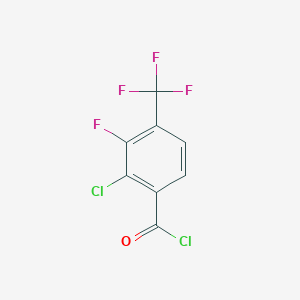
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the carboxylic acid group into an acyl chloride group, yielding the desired benzoyl chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine, alcohol, or thiol, to form amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Amines, Alcohols, and Thiols: Nucleophiles for acyl substitution reactions.
Water: For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting acyl chlorides to alcohols.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic acyl substitution.
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid: Formed through hydrolysis.
Benzyl Alcohol Derivative: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other biologically active compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzoyl chloride
- 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
- 4-(Trifluoromethyl)benzoyl chloride
Uniqueness
2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable intermediate in the synthesis of various specialized compounds.
Eigenschaften
Molekularformel |
C8H2Cl2F4O |
|---|---|
Molekulargewicht |
261.00 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H2Cl2F4O/c9-5-3(7(10)15)1-2-4(6(5)11)8(12,13)14/h1-2H |
InChI-Schlüssel |
OBJBKFPIPDQGME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


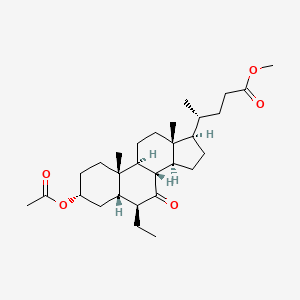
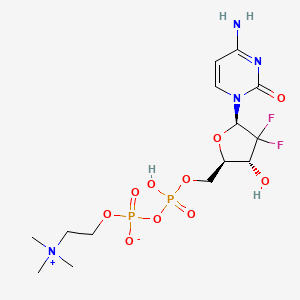

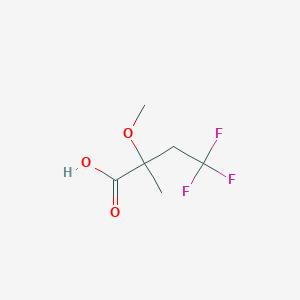
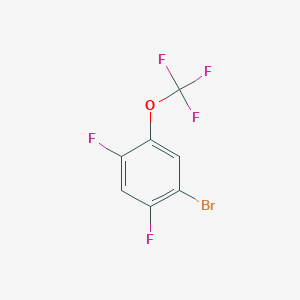
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)

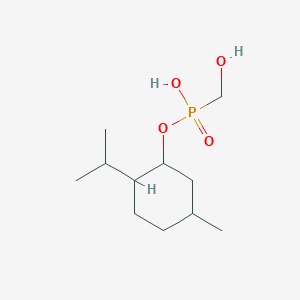
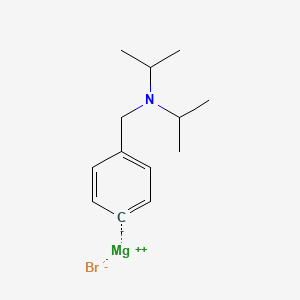
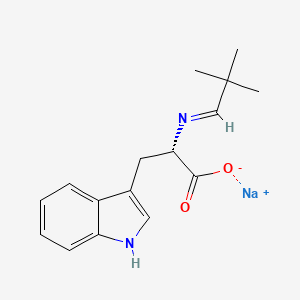
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
